N-(3-Methoxybenzyl)-N-methylfuran-2-amine
Description
N-(3-Methoxybenzyl)-N-methylfuran-2-amine is a secondary amine featuring a 3-methoxybenzyl group attached to a methyl-substituted furan-2-amine moiety. Its molecular formula is C₁₃H₁₅NO₂, with a molar mass of 217.27 g/mol.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C13H15NO2/c1-14(13-7-4-8-16-13)10-11-5-3-6-12(9-11)15-2/h3-9H,10H2,1-2H3 |
InChI Key |
HXBDCJQMYTTYGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-N-methylfuran-2-amine typically involves the reductive amination of 3-methoxybenzaldehyde with N-methylfuran-2-amine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions generally include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzyl)-N-methylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding furan-2-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Boron tribromide in dichloromethane.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(3-Methoxybenzyl)-N-methylfuran-2-amine has shown potential in drug development due to its unique structural features. Its ability to interact with various biological targets makes it a candidate for developing therapeutic agents against diseases such as cancer and infections.
Recent studies have highlighted the compound's biological activities:
Antifungal Activity : Derivatives of furan compounds have demonstrated antifungal properties by inhibiting enzymes involved in fungal cell wall synthesis. Although specific data on this compound is limited, its structural similarities suggest potential antifungal activity against dermatophytes.
Cytotoxicity and Antitumor Activity : In vitro studies have indicated that similar furan derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Further research is necessary to elucidate the specific cytotoxic effects of this compound.
Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways. This interaction could have implications for treating neurological disorders.
Proteomics Research
The compound has been utilized in proteomics for studying protein interactions and functions. Its unique structure allows for specific binding to target proteins, facilitating the understanding of complex biological systems.
Pharmacological Screening
A screening assay developed for Type III secretion systems demonstrated that compounds with similar structures could inhibit pathogenic bacterial secretion mechanisms. This suggests a possible role for this compound in antibacterial applications.
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate various physiological processes, including pain perception, inflammation, and neuroprotection .
Comparison with Similar Compounds
Structural and Electronic Effects
- In contrast, the 2-fluoro substituent in ’s analog introduces electron-withdrawing effects, which may alter binding affinity . Dimethoxy-substituted analogs () exhibit higher polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .
- Amine and Furan Modifications: The N-methyl group in the target compound reduces metabolic oxidation compared to primary amines (e.g., ’s dimethylaminoethyl group) . Tetrahydrofuran (THF) rings () confer conformational rigidity and stability, whereas unsaturated furans (as in the target compound) may participate in π-π stacking interactions .
Research Findings and Challenges
Key Studies :
- Unresolved Questions: Limited data exist on the target compound’s specific biological targets or metabolic pathways.
Biological Activity
N-(3-Methoxybenzyl)-N-methylfuran-2-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring, which is known for its diverse biological activities. The methoxy and methyl substitutions are significant as they can influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent, anti-inflammatory compound, and neuroprotective agent.
Anticancer Activity
Research indicates that compounds with furan moieties exhibit anticancer properties. For instance, derivatives of furan have shown selective cytotoxicity against various cancer cell lines. A study highlighted that certain furan derivatives demonstrated significant inhibition of cancer cell proliferation by targeting the aryl hydrocarbon receptor (AhR), which is implicated in cancer progression .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | <1 | AhR inhibition | |
| HeLa | 10 | Apoptosis induction | |
| A549 | 5 | Cell cycle arrest |
Anti-inflammatory Properties
Furan derivatives are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation .
Case Study: Inhibition of COX Enzymes
In a study examining the inhibitory effects of furan derivatives on COX enzymes, it was found that specific structural modifications significantly enhanced their potency. The presence of electron-donating groups, such as methoxy substituents, was correlated with increased inhibitory activity against these enzymes .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Aryl Hydrocarbon Receptor Modulation : This receptor is involved in regulating biological responses to planar aromatic compounds. Compounds targeting AhR can modulate gene expression related to cell growth and differentiation.
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators, thus exerting anti-inflammatory effects.
- Induction of Apoptosis : Some studies suggest that furan derivatives can induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
Q & A
Q. Optimization strategies :
- Catalyst selection : Pd/NiO (1.1 wt%) achieves high yields (up to 95%) at 25°C under H₂ ().
- Solvent and temperature : Polar aprotic solvents (e.g., THF) at 25–50°C improve reaction rates.
- Purification : Use column chromatography or recrystallization for purity >95%.
Q. Example Table: Synthetic Conditions for Analogous Amines
| Substrate Pair | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzaline + Furan-2-CHO | Pd/NiO | 25 | 95 | 98 |
| 3-Methoxybenzylamine + Furan-2-CHO | Pd/C | 30 | 88 | 95 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Key for confirming structure. For example:
- ¹H NMR : Methoxy protons (~δ 3.8 ppm), furan protons (δ 6.2–7.4 ppm), and N–CH₃ (δ 2.3–2.5 ppm) ().
- ¹³C NMR : Furan carbons (δ 110–150 ppm), methoxy carbon (δ 55 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–O–C (furan, ~1250 cm⁻¹) .
Methodological Tip : Use deuterated solvents (e.g., CDCl₃) for NMR, and calibrate instruments with internal standards (e.g., TMS).
Advanced: How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
Answer:
Discrepancies often arise from variability in assay conditions or structural impurities . Mitigation strategies:
Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls ().
Purity validation : Ensure >95% purity via HPLC and quantify residual solvents (e.g., GC-MS).
Structural analogs : Compare activities of meta- vs. para-substituted analogs to isolate positional effects ().
Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility .
Advanced: What strategies are employed to study the impact of substituent position (meta vs. para) on the compound’s reactivity?
Answer:
- Synthetic isomer libraries : Synthesize N-(3-methoxybenzyl) and N-(4-methoxybenzyl) analogs ().
- Computational modeling : DFT calculations to compare electronic effects (e.g., Hammett σ values) and steric hindrance.
- Kinetic studies : Monitor reaction rates (e.g., nucleophilic substitution) to assess steric/electronic contributions.
Q. Example Finding :
- Ortho-substitution (e.g., N-(2-methoxybenzyl)) increases steric hindrance, reducing catalytic hydrogenation efficiency by ~20% compared to meta-substitution .
Advanced: How to design experiments to evaluate catalytic efficiency in synthesizing this compound?
Answer:
Catalyst screening : Test Pd/NiO, Pd/C, and Raney Ni under identical conditions (25°C, H₂ pressure).
Kinetic profiling : Measure time vs. yield to identify rate-limiting steps (e.g., imine formation vs. reduction).
Turnover frequency (TOF) : Calculate moles of product per mole of catalyst per hour.
Leaching tests : Use ICP-MS to detect metal contamination post-reaction.
Q. Data from Analogous Reactions :
| Catalyst | TOF (h⁻¹) | Leaching (ppm) |
|---|---|---|
| Pd/NiO | 120 | <0.1 |
| Pd/C | 95 | 0.5 |
Advanced: How does the furan ring influence the compound’s stability under acidic/basic conditions?
Answer:
- Acidic conditions : Protonation of the furan oxygen increases ring strain, leading to potential ring-opening (e.g., hydrolysis to diketones).
- Basic conditions : Deprotonation of N–H (if present) may alter reactivity.
Methodology : - Stability assays : Incubate the compound in pH 2–12 buffers at 37°C for 24h, then quantify degradation via LC-MS.
- Structural analysis : Isolate degradation products (e.g., via prep-HPLC) and characterize by NMR .
Advanced: What computational tools are recommended for predicting the compound’s interaction with biological targets?
Answer:
- Docking software : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs).
- MD simulations : GROMACS for assessing binding stability over 100 ns trajectories.
- Pharmacophore modeling : Identify critical interactions (e.g., H-bonding with methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
